Thiophene, 2-ethylthio
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene, 2-ethylthio, can be synthesized through various methods. One common approach involves the cyclization of functionalized alkynes. For instance, the reaction of 2-ethynylthiophene with ethylthiol in the presence of a catalyst can yield 2-ethylthiothiophene . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used for producing thiophene derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2-ethylthio, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thiophene derivatives can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound, can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenes .
Scientific Research Applications
Thiophene, 2-ethylthio, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 2-ethylthio, involves its interaction with various molecular targets and pathways. For instance, thiophene-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The presence of functional groups like carboxylic acids, esters, and amines in thiophene derivatives enhances their ability to interact with biological targets and exert their effects .
Comparison with Similar Compounds
Thiophene, 2-ethylthio, can be compared with other similar compounds such as:
Thiophene: The parent compound with a simpler structure and different reactivity.
2-Methylthiophene: A derivative with a methyl group instead of an ethylthio group, leading to different chemical properties.
2-Butylthiophene: Another derivative with a longer alkyl chain, affecting its solubility and reactivity.
The uniqueness of this compound, lies in its ethylthio group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
2-ethylsulfanylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEZAQDRMZZJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336071 |
Source
|
Record name | Thiophene, 2-ethylthio | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6911-35-9 |
Source
|
Record name | Thiophene, 2-ethylthio | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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